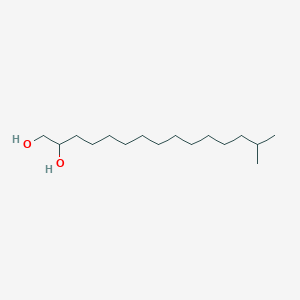![molecular formula C10H5F7O2S B14423985 3-[(Heptafluoropropyl)sulfanyl]benzoic acid CAS No. 79865-60-4](/img/structure/B14423985.png)
3-[(Heptafluoropropyl)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Heptafluoropropyl)sulfanyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a heptafluoropropylsulfanyl group. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the heptafluoropropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Heptafluoropropyl)sulfanyl]benzoic acid typically involves the introduction of the heptafluoropropylsulfanyl group onto a benzoic acid derivative. One common method involves the reaction of 3-mercaptobenzoic acid with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Heptafluoropropyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Heptafluoropropyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated compounds.
Wirkmechanismus
The mechanism of action of 3-[(Heptafluoropropyl)sulfanyl]benzoic acid is influenced by the electron-withdrawing effects of the heptafluoropropyl group. This group can stabilize negative charges and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethylthio)benzoic acid: Similar structure but with a trifluoromethyl group instead of a heptafluoropropyl group.
3-(Pentafluoroethylthio)benzoic acid: Contains a pentafluoroethyl group.
3-(Nonafluorobutylthio)benzoic acid: Contains a nonafluorobutyl group.
Uniqueness
3-[(Heptafluoropropyl)sulfanyl]benzoic acid is unique due to the presence of the heptafluoropropyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring strong electron-withdrawing effects and high chemical stability.
Eigenschaften
CAS-Nummer |
79865-60-4 |
|---|---|
Molekularformel |
C10H5F7O2S |
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)15)10(16,17)20-6-3-1-2-5(4-6)7(18)19/h1-4H,(H,18,19) |
InChI-Schlüssel |
NCVBTUWFGASPTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


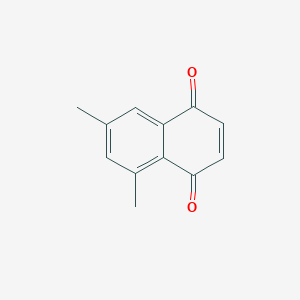
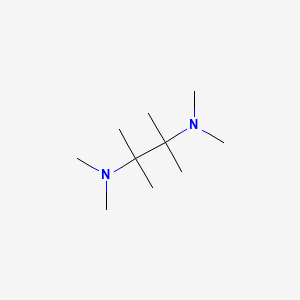
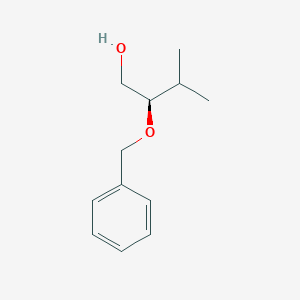
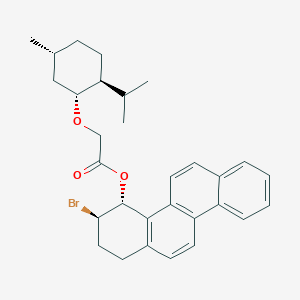
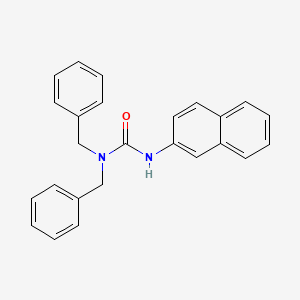
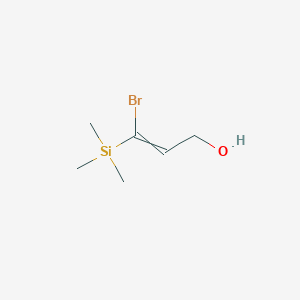
acetate](/img/structure/B14423951.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
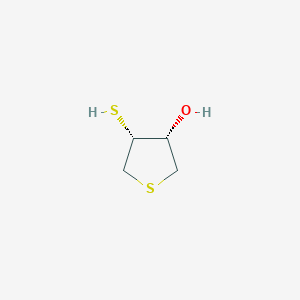

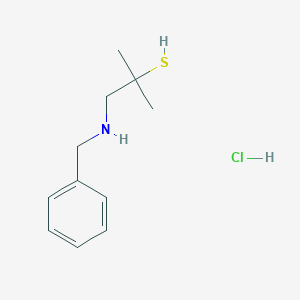
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
